L-Valine 4-methoxy-beta-naphthylamide hydrochloride
CAS No.: 201982-92-5
Cat. No.: VC0555173
Molecular Formula: C16H21ClN2O2
Molecular Weight: 308.8
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 201982-92-5 |
|---|---|
| Molecular Formula | C16H21ClN2O2 |
| Molecular Weight | 308.8 |
| IUPAC Name | (2S)-2-amino-N-(4-methoxynaphthalen-2-yl)-3-methylbutanamide;hydrochloride |
| Standard InChI | InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H/t15-;/m0./s1 |
| Standard InChI Key | HJGVSUAPGMEBMM-RSAXXLAASA-N |
| SMILES | CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
| Canonical SMILES | CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
L-Valine 4-methoxy-beta-naphthylamide hydrochloride has the molecular formula C16H21ClN2O2 and a molecular weight of 308.8 g/mol . It is registered under the Chemical Abstracts Service (CAS) number 201982-92-5 . This compound consists of an L-valine residue linked to a 4-methoxy-beta-naphthylamide group, with hydrochloride as the counter-ion.
Structural Characteristics
The compound features several important structural elements that contribute to its chemical and biological properties. At its core is the L-valine amino acid, which contains a chiral carbon center with an S-configuration as indicated by the "L" designation. This amino acid is linked via an amide bond to a 4-methoxy-beta-naphthylamide moiety, which contains a naphthalene ring system with a methoxy group at the 4-position.
The structural representation can be expressed using SMILES notation:
CC(C)C(C(=O)NC1=CC2=CC=CC=C2C(=C1)OC)N.Cl
And in InChI format:
InChI=1S/C16H20N2O2.ClH/c1-10(2)15(17)16(19)18-12-8-11-6-4-5-7-13(11)14(9-12)20-3;/h4-10,15H,17H2,1-3H3,(H,18,19);1H/t15-;/m0./s1
Physical and Chemical Properties
Physical Characteristics
The physical form of L-Valine 4-methoxy-beta-naphthylamide hydrochloride is typically a solid powder at room temperature. The compound contains a hydrochloride salt, which generally increases water solubility compared to the free base form. This characteristic is particularly useful in biological research where aqueous environments are common.
Chemical Reactivity
As a compound containing both amino and amide functional groups, L-Valine 4-methoxy-beta-naphthylamide hydrochloride can participate in various chemical reactions. The presence of the hydrochloride salt means that in aqueous solution, it can release a proton, affecting the local pH. The amide bond linking the valine to the naphthylamide moiety is susceptible to hydrolysis under certain conditions, particularly in the presence of specific enzymes.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of L-Valine 4-methoxy-beta-naphthylamide hydrochloride typically involves forming an amide bond between L-valine and 4-methoxy-beta-naphthylamine. This process generally requires the protection of the amino group of L-valine before the coupling reaction to prevent unwanted side reactions. After the successful formation of the amide bond, the protecting group is removed, and the compound is treated with hydrochloric acid to form the hydrochloride salt.
Purification Techniques
After synthesis, purification methods such as recrystallization, column chromatography, or preparative HPLC may be employed to obtain the compound with high purity. These techniques are essential to ensure the removal of any unreacted starting materials or unwanted by-products that could interfere with the compound's intended applications.
Applications in Scientific Research
Biochemical Applications
L-Valine 4-methoxy-beta-naphthylamide hydrochloride has significant applications in biochemical research. The structural characteristics of this compound make it suitable for studying various biological processes, particularly those involving specific enzymatic reactions.
Analytical Chemistry
Biological Activity
Enzymatic Interactions
The structure of L-Valine 4-methoxy-beta-naphthylamide hydrochloride suggests potential interactions with specific enzymes. The presence of the L-valine residue may enable recognition by enzymes that process amino acids or peptides. Additionally, the naphthylamide portion can act as a fluorogenic or chromogenic reporter in enzymatic assays, potentially allowing researchers to monitor enzymatic activity through spectroscopic methods.
Research Applications
In biological research, this compound may be utilized to study protein-substrate interactions, enzyme kinetics, or as a tool in the development of new analytical methods for detecting specific enzymatic activities. Its unique structure combines an amino acid with a reporter group, making it valuable for specialized biochemical investigations.
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